LPA2 antagonist 1 is an antagonist of lysophosphatidic acid receptor 2 (LPA2; IC50 = 17 nM). It is selective for LPA2 over LPA1 and LPA3 (IC50s = >50 μM). LPA2 antagonist 1 inhibits HGF-induced phosphorylation of ERK and proliferation of HCT116 colon cancer cells in a concentration-dependent manner. MDK6664, also known as LPA2-IN-1 or LPA2 antagonist 1, is a potent LPA2 antagonist with IC50 17 nM in vitro for inhibition of LPA mediated Erk activation and proliferation of HCT-116 cells. Lysophosphatidic acid (LPA) acts via binding to specific G protein-coupled receptors and has been implicated in the biology of breast cancer.
Related Compounds
Ki16425
Compound Description: Ki16425 is a dual antagonist of Lysophosphatidic Acid receptors LPA1 and LPA3. [, , , , ] It has been shown to reverse the LPA-mediated inhibition of GLP-1 secretion in GLUTag L-cells. [] Ki16425 also reversed the LPA-induced decrease in intracellular cyclic AMP and calcium ion concentrations in the same cells. [] In a mouse model of scleroderma, Ki16425 attenuated bleomycin-induced dermal and lung fibrosis. []
Relevance: Ki16425 is a lysophosphatidic acid (LPA) receptor antagonist, similar to LPA2 antagonist 1. [] While LPA2 antagonist 1 is selective for the LPA2 receptor, Ki16425 targets the LPA1 and LPA3 receptors. [, ] Both compounds demonstrate inhibitory effects on LPA signaling pathways. [, ]
AM095
Compound Description: AM095 is an antagonist of the LPA1 receptor. [] It demonstrated the ability to reverse the inhibitory effect of LPAs on GLP-1 secretion in GLUTag L-cells. []
AM966
Compound Description: Similar to AM095, AM966 is an LPA1 receptor antagonist. [] It also demonstrated the ability to reverse the LPA-mediated inhibition of GLP-1 secretion in GLUTag L-cells. []
H2L5186303
Compound Description: H2L5186303 is an antagonist specific to the LPA2 receptor. [] In a mouse model of ovalbumin-induced allergic asthma, pre-sensitization and pre-challenge administration of H2L5186303 effectively suppressed allergic responses, including airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil counts. []
Relevance: H2L5186303 and LPA2 antagonist 1 share the same target, the LPA2 receptor, and both function as antagonists. [] They both exemplify the potential of targeting the LPA2 receptor for therapeutic intervention in inflammatory diseases. []
GRI977143
Compound Description: GRI977143 is an agonist of the LPA2 receptor. [] When administered before an ovalbumin challenge in a mouse model of allergic asthma, GRI977143 exhibited significant suppressive effects on allergic responses, although the effects were less pronounced compared to the LPA2 antagonist H2L5186303. []
Relevance: In contrast to the antagonist activity of LPA2 antagonist 1, GRI977143 acts as an agonist at the same receptor, LPA2. [] This comparison highlights the potential for diverse pharmacological effects, even when targeting the same receptor, depending on whether an agonist or antagonist approach is used. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY-402913 is a novel class of selective multidrug resistance protein (MRP1) inhibitor. reverses drug resistance to MRP1 substrates, such as doxorubicin, in HeLa-T5 cells (EC(50)=0.90 microM), while showing no inherent cytotoxicity. LY 402913 also shows selectivity ( approximately 22-fold) against the related transporter, P-glycoprotein, in HL60/Adr and HL60/Vinc cells. Finally, when dosed in combination with the oncolytic MRP1 substrate vincristine, LY 402913 delays the growth of MRP1-overexpressing tumors in vivo.
LY-426965 is a selective, potent, orally bioavailable full 5-HT1A antagonist. It is a more active S-(+)-enantiomer of (±)-LY426965 (Axon 1093), in comparison with its opposite enantiomer, (R)-(-)-LY 426965.
LY-411575 is a dibenzoazepine that is 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one which is substituted at the 7 pro-S position by the C-terminal carboxamide nitrogen of N(2)-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-L-alaninamide. It is a potent, cell permeable and selective gamma-secretase inhibitor. It has been tested as a possible treatment for Alzheimer's disease and shows promise for its potential to counteract severe hearing loss. It has a role as an EC 3.4.23.46 (memapsin 2) inhibitor. It is a dibenzoazepine, a difluorobenzene, a lactam and a secondary alcohol.